2-methyl-N-[3-(trifluoromethyl)phenyl]butanamide
CAS No.:
Cat. No.: VC10353324
Molecular Formula: C12H14F3NO
Molecular Weight: 245.24 g/mol
* For research use only. Not for human or veterinary use.
![2-methyl-N-[3-(trifluoromethyl)phenyl]butanamide -](/images/structure/VC10353324.png)
Specification
Molecular Formula | C12H14F3NO |
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Molecular Weight | 245.24 g/mol |
IUPAC Name | 2-methyl-N-[3-(trifluoromethyl)phenyl]butanamide |
Standard InChI | InChI=1S/C12H14F3NO/c1-3-8(2)11(17)16-10-6-4-5-9(7-10)12(13,14)15/h4-8H,3H2,1-2H3,(H,16,17) |
Standard InChI Key | DVEQOWZEDDDEEG-UHFFFAOYSA-N |
SMILES | CCC(C)C(=O)NC1=CC=CC(=C1)C(F)(F)F |
Canonical SMILES | CCC(C)C(=O)NC1=CC=CC(=C1)C(F)(F)F |
Introduction
Chemical Identity and Structural Analysis
Molecular Composition and Nomenclature
2-Methyl-N-[3-(trifluoromethyl)phenyl]butanamide is systematically named according to IUPAC guidelines, reflecting its substitution pattern. The compound consists of a butanamide backbone substituted with a methyl group at the second carbon and an aromatic ring (3-trifluoromethylphenyl) attached via the nitrogen atom. Key identifiers include:
Property | Value | Source |
---|---|---|
Molecular formula | ||
Average mass | 245.244 g/mol | |
Monoisotopic mass | 245.102749 g/mol | |
ChemSpider ID | 2165343 |
The absence of defined stereocenters simplifies its stereochemical profile, making it a racemic compound under standard synthetic conditions .
Structural Features
The molecule’s architecture comprises two distinct regions:
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Aliphatic Domain: A 2-methylbutanamide group providing conformational flexibility.
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Aromatic Domain: A 3-(trifluoromethyl)phenyl ring introducing electron-withdrawing effects and lipophilicity.
The trifluoromethyl (-CF) group significantly influences the compound’s electronic properties, enhancing its stability against metabolic degradation and altering its solubility profile . X-ray crystallographic data from related trifluoromethylphenyl amides suggest that the planar amide linkage facilitates hydrogen bonding, which may contribute to biological activity .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 2-methyl-N-[3-(trifluoromethyl)phenyl]butanamide typically involves a two-step process:
Step 1: Preparation of 2-Methylbutanoyl Chloride
2-Methylbutanoic acid is treated with thionyl chloride () or oxalyl chloride () under anhydrous conditions to yield the corresponding acyl chloride.
Step 2: Amide Coupling
The acyl chloride reacts with 3-(trifluoromethyl)aniline in the presence of a base (e.g., triethylamine) to form the target amide.
Optimization Strategies
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Solvent Selection: Dichloromethane or tetrahydrofuran (THF) is preferred for their ability to dissolve both reactants.
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Temperature Control: Reactions are conducted at 0–5°C to minimize side reactions.
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Purification: Column chromatography using silica gel and ethyl acetate/hexane mixtures yields >95% purity .
Physicochemical Properties
Thermal and Physical Characteristics
While direct data for 2-methyl-N-[3-(trifluoromethyl)phenyl]butanamide is limited, analogs such as 3-oxo-N-[4-(trifluoromethyl)phenyl]butanamide provide insights :
Property | Value (Analog) | Inference for Target Compound |
---|---|---|
Melting point | 152–156°C | Likely similar range |
Boiling point | 367.8°C at 760 mmHg | Elevated due to -CF |
Density | 1.3 g/cm³ | Comparable |
LogP | 2.29 | High lipophilicity |
The trifluoromethyl group increases molecular polarity, enhancing solubility in aprotic solvents like dimethylformamide (DMF) .
Spectroscopic Data
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NMR: -NMR spectra show characteristic peaks for the methyl group (δ 1.2–1.4 ppm) and aromatic protons (δ 7.5–8.1 ppm).
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IR: Strong absorption at 1680–1700 cm (amide C=O stretch) and 1120–1140 cm (C-F stretch) .
Chemical Reactivity and Functionalization
Nucleophilic Substitution
The amide nitrogen can participate in reactions with electrophiles, though its reactivity is moderated by resonance stabilization. For example, bromination at the α-position of the carbonyl group has been demonstrated in related compounds.
Hydrogen Bonding Interactions
Crystallographic studies of similar amides reveal that the NH group forms hydrogen bonds with carbonyl oxygens (N–H···O distance: ~1.85 Å), influencing solid-state packing and solubility .
Applications and Biological Activity
Pharmaceutical Relevance
The -CF group enhances membrane permeability and metabolic stability, making this compound a candidate for drug discovery. Amides with similar substructures have shown promise as enzyme inhibitors and receptor antagonists .
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